molecular formula C10H13N5O2S2 B4535743 N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide

Cat. No.: B4535743
M. Wt: 299.4 g/mol
InChI Key: ACJCKTBULWPNCP-UHFFFAOYSA-N
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Description

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide typically involves the formation of the tetrazole ring followed by the introduction of the thioethyl and methanesulfonamide groups. One common method for synthesizing tetrazole derivatives is the Huisgen cycloaddition of azides and alkynes, often catalyzed by copper. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and conducting reactions under mild conditions to minimize environmental impact. These methods aim to achieve high yields with low cost and easy setup .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that normally interact with carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide is unique due to its combination of the tetrazole ring, thioethyl group, and methanesulfonamide group. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-19(16,17)11-7-8-18-10-12-13-14-15(10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJCKTBULWPNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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